Cholesteryl palmitate
Overview
Description
Cholesteryl palmitate is a cholesterol ester formed by the esterification of cholesterol with palmitic acid. It is a white, waxy solid with the molecular formula C43H76O2 and a molecular weight of 625.0623 g/mol . This compound is naturally found in the human body and plays a crucial role in the storage and transport of cholesterol. It is also present in various food products and is used in the cosmetic and pharmaceutical industries.
Mechanism of Action
Target of Action
Cholesteryl palmitate, also known as cholesterol palmitate, is a cholesterol ester that plays a significant role in various biological processes. The primary targets of this compound include proteins such as JAK2 and PIK3CA . These proteins are involved in various cellular processes, including signal transduction and cell proliferation .
Mode of Action
This compound interacts with its targets through a process known as molecular docking . This interaction results in changes in the activity of the target proteins, thereby influencing the cellular processes they regulate . For instance, the interaction of this compound with JAK2 and PIK3CA can influence the PI3K-Akt signaling pathway .
Biochemical Pathways
This compound is involved in the cholesterol metabolism pathway . It is a major cholesterol ester found in human meibum and has been used to form a stable tear film to study amphiphilic block copolymers as surfactants for dry eyes . It is also involved in the PI3K-Akt signaling pathway, which plays a crucial role in cell survival and growth .
Pharmacokinetics
It is known that this compound is a component of lipoproteins, which are involved in the transport of cholesterol in the body .
Result of Action
The action of this compound can result in various molecular and cellular effects. For instance, it can influence the expression of genes such as JAK2 , PPARG , PI3K , and AKT1 . These genes play crucial roles in various cellular processes, including cell proliferation and survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it has been suggested that a crystalline bilayer of this compound can act as a nucleating agent to the monoclinic cholesterol·H2O form . This suggests that the physical state of the environment can influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Cholesteryl palmitate interacts with various enzymes, proteins, and other biomolecules. It is synthesized in the cytoplasm as pre-prolipoproteins, containing a so-called lipobox sequence for recognition and binding by the enzymes, and fatty acid modification . The first enzyme pre-prolipoprotein phosphatidylglycerol diacylglyceryl transferase (Lgt) adds a diacylglyceryl moiety from phosphatidylglycerol onto the invariant cysteine of the lipobox, resulting in the formation of diacylglyceryl-prolipoprotein .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. Elevated concentrations of palmitate in the serum of obese individuals can impair endothelial function, contributing to the development of cardiovascular disease . Palmitate induces ER-stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol, which altogether enhances lipotoxicity of palmitate in endothelial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is suggested that palmitate induces ER-stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Evidence for the onset of cholesterol crystallization emerges at the initial stages of the development of an atherosclerotic lesion . As the lesion assumes further advanced forms, cholesterol concentration raises to super-saturation, where potential meta-stability can lead to cholesterol crystal nucleation and growth .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized in the cytoplasm as pre-prolipoproteins, containing a so-called lipobox sequence for recognition and binding by the enzymes, and fatty acid modification .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Cholesterol also interacts with numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. Fatty acid activation is highly compartmentalized due to subcellular localization of ACS family members
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl palmitate can be synthesized through the esterification of cholesterol with palmitic acid. One common method involves heating cholesterol and palmitic acid together in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures (around 200°C) for several hours . Another method involves the use of cholesteryl acetate and methyl palmitate in the presence of sodium ethylate as a catalyst .
Industrial Production Methods: In industrial settings, this compound is typically produced through the esterification of cholesterol with palmitic acid using acid catalysts. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl palmitate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed to yield cholesterol and palmitic acid in the presence of strong acids or bases.
Oxidation: It can undergo oxidation reactions to form oxidized cholesterol derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Major Products Formed:
Hydrolysis: Cholesterol and palmitic acid.
Oxidation: Oxidized cholesterol derivatives.
Reduction: Cholesterol and reduced palmitic acid derivatives
Scientific Research Applications
Cholesteryl palmitate has a wide range of applications in scientific research:
Chemistry: It is used as a standard compound in lipid analysis and chromatography.
Biology: this compound is studied for its role in lipid metabolism and storage in cells.
Medicine: It is used in the formulation of lipid-based drug delivery systems and as a component in topical formulations for skin conditions.
Industry: this compound is used in the cosmetic industry as an emollient and thickening agent in creams and lotions .
Comparison with Similar Compounds
Cholesteryl oleate: Formed by the esterification of cholesterol with oleic acid.
Cholesteryl linoleate: Formed by the esterification of cholesterol with linoleic acid.
Cholesteryl arachidonate: Formed by the esterification of cholesterol with arachidonic acid
Cholesteryl palmitate is unique in its higher melting point and stability compared to other cholesterol esters, making it particularly useful in certain industrial applications .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJQPKLGPMQWBU-JADYGXMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H76O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889356 | |
Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | CE(16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
601-34-3 | |
Record name | Cholesteryl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=601-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesteryl palmitate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59692 | |
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Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-ene-3-beta-yl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHOLESTERYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR4D53AD57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CE(16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 - 77 °C | |
Record name | CE(16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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